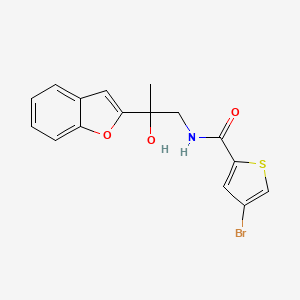

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

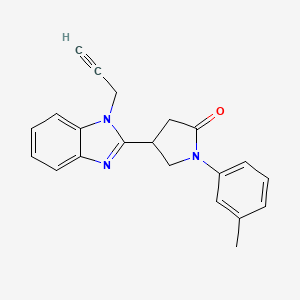

“N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to yield high results with fewer side reactions .Molecular Structure Analysis

The molecular structure of benzofuran compounds is composed of fused benzene and furan rings . This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a cascade reaction composed of a [2+2] annulation of DMF with an aryne followed by a trapping with a sulfur ylide enables the synthesis of a broad range of 2-aroyl benzofurans .Scientific Research Applications

Synthesis and Applications

Microwave-Assisted Synthesis : A practical and fast microwave-assisted multicomponent protocol has been developed for the synthesis of substituted benzofuran-2-carboxamides. This method is effective for a range of commercially available amines, 2′-hydroxyacetophenones, aldehydes, and benzonitriles, supporting rapid identification of biologically active compounds in drug-discovery campaigns (Vincetti et al., 2016).

Cholinesterase Inhibitory Activity : Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized and shown potent butyrylcholinesterase inhibitory activity, with some compounds demonstrating good inhibitory effects on Aβ self-aggregation. This suggests potential applications in the treatment of neurodegenerative diseases (Abedinifar et al., 2018).

Diversity-Oriented Synthesis : A diversity-oriented synthesis approach has been utilized to create highly functionalized benzofuran-2-carboxamides. The process involves an Ugi four-component reaction followed by microwave-assisted Rap–Stoermer Reaction, yielding moderate to good yields of the target compounds (Han et al., 2014).

Potential Biological Activities

Anti-Inflammatory and Analgesic Agents : A series of benzofuran-2-carboxamides have been synthesized and evaluated for their in vivo anti-inflammatory, analgesic, and antipyretic activities. Some derivatives exhibited potent activities, indicating their potential as therapeutic agents (Xie et al., 2014).

Antimicrobial Activity : Novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have shown excellent yields and substantial in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.

Mode of Action

For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells .

Biochemical Pathways

For instance, benzofuran derivatives have been shown to exhibit anti-tumor activity, suggesting that they may affect pathways involved in cell proliferation and apoptosis .

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that the compound may induce cell cycle arrest, apoptosis, or other cellular changes that result in reduced cell proliferation.

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Biochemical Analysis

Biochemical Properties

Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzofuran derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Benzofuran derivatives have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran derivatives have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .

Subcellular Localization

Benzofuran derivatives have been studied for their subcellular localization and effects on activity or function .

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3S/c1-16(20,9-18-15(19)13-7-11(17)8-22-13)14-6-10-4-2-3-5-12(10)21-14/h2-8,20H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUZOJOYMCZASW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CS1)Br)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2478505.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2478506.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2478507.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2478512.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478513.png)

![2,5-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2478514.png)

![3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide](/img/structure/B2478519.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/no-structure.png)

![N-benzyl-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2478523.png)

![Ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2478524.png)